molecular formula C22H28N2O4 B1387361 2-Despiperidyl-2-amino Repaglinide CAS No. 637301-29-2

2-Despiperidyl-2-amino Repaglinide

Cat. No.: B1387361
CAS No.: 637301-29-2
M. Wt: 384.5 g/mol
InChI Key: OSCVKZCOJUTUFD-IBGZPJMESA-N
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Description

2-Despiperidyl-2-amino Repaglinide is a metabolite of Repaglinide, a drug used to manage type 2 diabetes mellitus. This compound is characterized by its molecular formula C22H28N2O4 and a molecular weight of 384.47 g/mol . It is known for its role in the pharmacokinetics of Repaglinide, contributing to its metabolic pathway.

Scientific Research Applications

2-Despiperidyl-2-amino Repaglinide has several applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry to study the metabolic pathways of Repaglinide.

    Biology: The compound is utilized in biological studies to understand its effects on cellular processes and its role in drug metabolism.

    Medicine: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of Repaglinide, aiding in the development of better therapeutic strategies for diabetes management.

    Industry: It is used in the pharmaceutical industry for quality control and formulation studies

Mechanism of Action

The mechanism of action of Repaglinide involves promoting insulin release from β-islet cells of the pancreas . It is expected that 2-Despiperidyl-2-amino Repaglinide, being a metabolite of Repaglinide, may have a similar mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Despiperidyl-2-amino Repaglinide involves the modification of Repaglinide. The process typically includes the removal of the piperidine ring from Repaglinide, followed by the introduction of an amino group. The reaction conditions often require specific catalysts and solvents to facilitate the transformation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

2-Despiperidyl-2-amino Repaglinide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidized metabolites.

    Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically conducted under controlled temperatures and pH conditions to ensure specificity and efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various amino-substituted compounds .

Comparison with Similar Compounds

Similar Compounds

    Repaglinide: The parent compound, used for managing type 2 diabetes.

    Nateglinide: Another meglitinide analog with a similar mechanism of action but different pharmacokinetic properties.

    Mitiglinide: A compound with similar insulinotropic effects but distinct structural features.

Uniqueness

2-Despiperidyl-2-amino Repaglinide is unique due to its specific role as a metabolite of Repaglinide. It provides insights into the metabolic pathways and helps in understanding the drug’s overall pharmacokinetics. Its structural modifications also offer opportunities for developing new derivatives with potentially improved therapeutic profiles .

Properties

IUPAC Name

4-[2-[[(1S)-1-(2-aminophenyl)-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-4-28-20-12-15(9-10-17(20)22(26)27)13-21(25)24-19(11-14(2)3)16-7-5-6-8-18(16)23/h5-10,12,14,19H,4,11,13,23H2,1-3H3,(H,24,25)(H,26,27)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCVKZCOJUTUFD-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652540
Record name 4-(2-{[(1S)-1-(2-Aminophenyl)-3-methylbutyl]amino}-2-oxoethyl)-2-ethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637301-29-2
Record name 2-Despiperidyl-2-amino repaglinide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0637301292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-{[(1S)-1-(2-Aminophenyl)-3-methylbutyl]amino}-2-oxoethyl)-2-ethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-DESPIPERIDYL-2-AMINO REPAGLINIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5LJV2074G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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